Linagliptin-d3 - 1398044-48-8

Linagliptin-d3

Catalog Number: EVT-1488215
CAS Number: 1398044-48-8
Molecular Formula: C₂₅H₂₅D₃N₈O₂
Molecular Weight: 475.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Linagliptin-d3 is a deuterated form of linagliptin, a medication primarily used for managing hyperglycemia in patients with type 2 diabetes mellitus. As a dipeptidyl peptidase-4 inhibitor, linagliptin-d3 functions by increasing the levels of incretin hormones, which help regulate blood sugar levels. The incorporation of deuterium (d3) in its structure enhances its stability and may improve pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.

Source

Linagliptin-d3 is synthesized from linagliptin through a process that incorporates deuterium into specific positions of the molecular structure. This modification is essential for various analytical applications, including pharmacokinetic studies and metabolic tracking.

Classification
  • Type: Dipeptidyl peptidase-4 inhibitor
  • Chemical Formula: C25_{25}H25_{25}D3_{3}N8_{8}O2_{2}
  • Molecular Weight: Approximately 475.6 g/mol
Synthesis Analysis

Methods

The synthesis of linagliptin-d3 typically involves several steps, including the selective introduction of deuterium into the linagliptin molecule. This can be achieved through chemical reactions that utilize deuterated reagents or solvents.

  1. Starting Material: Linagliptin is used as the starting material.
  2. Deuteration Process: The process may involve hydrogen-deuterium exchange reactions where hydrogen atoms in specific positions are replaced with deuterium. This can be performed under controlled conditions to ensure selectivity.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to isolate the desired deuterated product from any unreacted materials or by-products.

Technical Details

The synthesis may be optimized by employing design of experiments methodologies to analyze critical method parameters and their impact on yield and purity. Parameters such as temperature, reaction time, and concentration of deuterated reagents are crucial for successful synthesis.

Molecular Structure Analysis

Structure

Linagliptin-d3 retains the core structure of linagliptin but features three deuterium atoms incorporated into its molecular framework. The specific positions of these deuterium atoms can significantly influence the compound's physical and chemical properties.

Data

  • Chemical Structure: The structural formula can be represented as follows:
C25H25D3N8O2\text{C}_{25}\text{H}_{25}\text{D}_{3}\text{N}_{8}\text{O}_{2}

This structure consists of a purine base with various functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

Linagliptin-d3 participates in similar chemical reactions as linagliptin but exhibits altered kinetics due to the presence of deuterium. These reactions include:

  1. Metabolic Pathways: Linagliptin-d3 undergoes metabolic transformations in the body, which can be tracked using mass spectrometry due to the distinct mass signatures provided by deuterium.
  2. Pharmacokinetic Studies: The compound can be used in studies to understand absorption, distribution, metabolism, and excretion profiles compared to non-deuterated forms.

Technical Details

The use of linagliptin-d3 in research allows for more precise measurements in pharmacokinetic studies due to its unique isotopic labeling, providing insights into drug metabolism and interactions.

Mechanism of Action

Process

Linagliptin-d3 acts by inhibiting dipeptidyl peptidase-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, linagliptin-d3 increases incretin levels, leading to enhanced insulin secretion from pancreatic beta cells in response to meals.

Data

The mechanism involves:

  • Increased insulin secretion
  • Decreased glucagon secretion
  • Improved glycemic control without significant risk of hypoglycemia
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Linagliptin-d3 is typically a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: The presence of deuterium enhances stability against metabolic degradation.
  • Melting Point: Specific melting point data may vary based on purity but generally aligns with that of linagliptin.
Applications

Scientific Uses

Linagliptin-d3 has several applications in scientific research:

  1. Pharmacokinetic Studies: Used to trace metabolic pathways and understand drug interactions.
  2. Analytical Chemistry: Serves as an internal standard in quantitative analyses due to its unique isotopic signature.
  3. Drug Development: Assists in optimizing formulations by providing insights into how modifications affect biological activity.
Chemical Characterization of Linagliptin-d3

Structural Elucidation and Isotopic Labeling Patterns

Linagliptin-d3 is a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin, where three hydrogen atoms are replaced by deuterium at specific positions. The isotopic labeling occurs at the 4,4,4-trideuterobut-2-yn-1-yl group attached to the purine scaffold, resulting in the chemical name: 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl-4,4,4-d3)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione [3] [5] [9]. The base structure retains the xanthine-derived core of linagliptin, featuring:

  • A purinedione moiety with a methyl substituent at the N3 position.
  • A quinazolinylmethyl group linked to N1.
  • A chiral (R)-3-aminopiperidine ring at C8 [7] [9].

Deuterium incorporation at the terminal methyl group (C4') of the butynyl side chain minimizes metabolic cleavage at this site, as C-D bonds exhibit higher stability than C-H bonds under oxidative conditions [6] [9]. The chiral center at C3 of the piperidine ring remains unchanged, preserving stereoselective binding to DPP-4 [2] [7].

Table 1: Position-Specific Deuterium Labeling in Linagliptin-d3

PositionAtom TypeIsotopeChemical Environment
C4' (Butynyl chain)Methyl carbon¹²CAttached to three deuterium atoms
C1' (Butynyl chain)Methylene carbon¹²CAdjacent to alkyne and nitrogen
Quinazolinyl C4Methyl carbon¹²CUnlabeled; retains three protons

Molecular Formula and Mass Spectrometry Profiling

The molecular formula of linagliptin-d3 is C₂₅H₂₅D₃N₈O₂, with an exact molecular weight of 475.561 g/mol [3] [6] [9]. This represents a +3 Da mass shift compared to non-deuterated linagliptin (472.54 g/mol). High-resolution mass spectrometry (HRMS) in positive ion mode reveals key diagnostic ions:

  • *[M+H]⁺ at m/z 476.2520 (calculated for C₂₅H₂₆D₃N₈O₂) [9] [10].
  • Fragment ions at m/z 373.1771 (loss of piperidine amine) and m/z 336.1668 (cleavage of purine-quinazolinyl bond) [10].

Characteristic isotopic patterns in MS spectra distinguish linagliptin-d3 from its non-deuterated counterpart. The M+1 peak intensity decreases by ∼50% due to reduced ¹³C probability, while the M+3 peak shows a 100% intensity increase from deuterium incorporation [9] [10]. Fragmentation pathways confirmed via LC-TOF/MS include:

  • Alkyne-directed cleavage: Elimination of CD₃-C≡C- group (m/z 420.192).
  • Piperidine ring loss: Generates m/z 352.139 fragment.
  • Quinazolinyl scission: Yields purinedione ion at m/z 285.096 [10].

Table 2: Key Mass Spectrometry Signatures of Linagliptin-d3

Ion Typem/z Observedm/z CalculatedDeviation (ppm)Fragmentation Pathway
[M+H]⁺476.2520476.2515+1.0N/A
[M+H-C₄D₃]⁺420.1923420.1918+1.2Butynyl chain loss
[M+H-C₉H₁₀N₄]⁺352.1389352.1381+2.3Piperidine cleavage
[C₁₃H₁₀N₅O₂]⁺285.0961285.0952+3.2Purinedione core

Physicochemical Properties and Stability Analysis

Linagliptin-d3 exhibits identical in vitro pharmacodynamics to non-deuterated linagliptin due to preserved stereochemistry and binding groups. However, isotopic substitution modifies key physicochemical properties:

Solubility and Partitioning:

  • Aqueous solubility: 0.15 mg/mL (pH 7.4), comparable to linagliptin [7].
  • LogP: Calculated at 2.1 vs. 1.9 for linagliptin, indicating slightly enhanced lipophilicity from deuterium substitution [6] [9].
  • Protein binding: >70% bound to plasma proteins (concentration-dependent), mirroring linagliptin’s behavior [2] [7].

Stability Profile:Forced degradation studies under ICH guidelines reveal:

  • Thermal stress (105°C/72h): <0.5% degradation in solid state; decomposition accelerates above 150°C [8] [10].
  • Hydrolytic stability:
  • Acidic (0.1N HCl, 70°C): Forms des-methyl impurity (5–10%).
  • Alkaline (0.1N NaOH, 70°C): Rapid degradation (>15%) via purine ring hydrolysis [10].
  • Oxidative stress (3% H₂O₂): Deuterium reduces oxidation at C4' by 60% compared to non-deuterated analog [9] [10].
  • Photolytic stability: Resistant to UVA (340 nm) and visible light; minor (<2%) quinazolinyl decomposition after 200 klux·hr [8] [10].

Properties

CAS Number

1398044-48-8

Product Name

Linagliptin-d3

Molecular Formula

C₂₅H₂₅D₃N₈O₂

Molecular Weight

475.56

Synonyms

8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione-d3; 8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.